Scroside D

Description

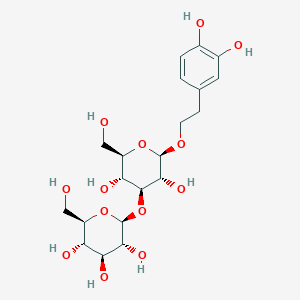

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O13 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H30O13/c21-6-11-13(25)15(27)16(28)20(32-11)33-18-14(26)12(7-22)31-19(17(18)29)30-4-3-8-1-2-9(23)10(24)5-8/h1-2,5,11-29H,3-4,6-7H2/t11-,12-,13-,14-,15+,16-,17-,18+,19-,20+/m1/s1 |

InChI Key |

FKUWQWJFTAWUKB-KOIGGHRSSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Scroside D

Botanical Sources and Geographical Distribution

Scroside D has been identified in plants belonging to different genera, highlighting its distribution across certain plant families.

Primary Isolation from Picrorhiza scrophulariiflora (Scrophulariaceae)

The primary source from which this compound was first isolated is the plant Picrorhiza scrophulariiflora, a species belonging to the Scrophulariaceae family. This perennial herb is found in high-altitude regions, specifically in the southeast of Tibet and the northwest of Yunnan in China, typically at elevations over 4400 meters mdpi.com. The roots and underground parts of P. scrophulariiflora have been the subject of phytochemical investigations, leading to the isolation of various compounds, including phenylethanoid glycosides like this compound mdpi.comnih.govjst.go.jp.

Identification in Other Plant Genera (e.g., Commiphora wightii)

Beyond its primary source, this compound has also been identified in other plant genera. Notably, it has been detected in Commiphora wightii, commonly known as Guggul, a medicinal plant valued in traditional Indian medicine wisdomlib.orgamazonaws.com. Phytochemical analysis of C. wightii extracts, particularly the aqueous extract, has revealed the presence of this compound wisdomlib.orgamazonaws.com. This suggests a broader natural distribution of this compound than initially recognized, extending to the Burseraceae family wisdomlib.org.

Extraction Techniques from Plant Matrixes

The extraction of this compound from plant materials involves methods aimed at efficiently liberating the compound from the plant matrix. General approaches for extracting bioactive compounds from plants include using solvents like ethanol (B145695) or methanol (B129727) nih.govnih.gov. For Picrorhiza scrophulariiflora, dried and ground roots or underground parts are commonly extracted. One method involves successive extraction with 90% ethanol under reflux mdpi.com. After removing the solvent, the residue is suspended in water and then partitioned with different solvents, such as petroleum ether, ethyl acetate (B1210297), and n-butanol mdpi.comtandfonline.com. The n-butanol layer, which typically contains polar compounds like glycosides, is often further processed mdpi.comtandfonline.com.

Other general extraction techniques for plant-derived biomolecules include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) nih.govmdpi.comms-editions.cl. The choice of method can depend on factors like the nature of the plant material, the solvent used, temperature, and extraction duration nih.gov.

Chromatographic Separation and Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and achieving a high level of purity.

Column Chromatography Applications (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a widely used technique for the initial separation of plant extracts based on the different affinities of compounds for the stationary and mobile phases nih.govijpsjournal.com.

Silica Gel Chromatography: Silica gel is a common stationary phase in column chromatography, particularly useful for separating compounds based on polarity column-chromatography.com. In the isolation of this compound from Picrorhiza scrophulariiflora, silica gel column chromatography has been employed with eluent systems of increasing polarity, such as mixtures of ethyl acetate and methanol or chloroform (B151607) and methanol mdpi.comresearchgate.net. This allows for the separation of the extract into fractions containing compounds with similar polarities mdpi.comresearchgate.net.

Sephadex LH-20 Chromatography: Sephadex LH-20 is a lipophilic dextran-based gel filtration medium suitable for the separation of natural products, including glycosides, in organic solvents and aqueous mixtures cytivalifesciences.comavantorsciences.comfishersci.at. It separates compounds based on molecular size and also exhibits some reversed-phase characteristics cytivalifesciences.comavantorsciences.com. Sephadex LH-20 chromatography has been used to further purify fractions obtained from silica gel chromatography during the isolation of this compound mdpi.comtandfonline.com. This step helps in removing impurities and enriching the target compound mdpi.comtandfonline.com.

Detailed research findings on the application of these techniques in the isolation of this compound from Picrorhiza scrophulariiflora are summarized in the table below:

| Chromatography Type | Stationary Phase | Mobile Phase / Eluent System | Purpose | Relevant Study |

| Column Chromatography | Silica Gel | EtOAc-MeOH gradient | Initial separation | mdpi.com |

| Column Chromatography | Silica Gel | CHCl₃-MeOH gradient | Initial separation | mdpi.com |

| Column Chromatography | Sephadex LH-20 | Not explicitly specified (used after silica gel fractions) | Further purification | mdpi.comtandfonline.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation and purification of compounds ijpsjournal.comthermofisher.comshimadzu.com.aurotachrom.com. It offers higher resolution and efficiency compared to traditional column chromatography thermofisher.com. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is commonly applied for the purification of polar compounds like glycosides thermofisher.com.

In the isolation of this compound, reversed-phase HPLC has been utilized as a final purification step for fractions obtained from Sephadex LH-20 chromatography mdpi.com. Mobile phases consisting of methanol and water mixtures in varying ratios have been reported for the HPLC purification of this compound mdpi.com. HPLC is crucial for obtaining this compound in high purity, suitable for structural elucidation and further studies mdpi.comresearchgate.net.

Detailed research findings on the application of HPLC in the isolation of this compound are summarized in the table below:

| Chromatography Type | Stationary Phase | Mobile Phase | Purpose | Relevant Study |

| Reversed-phase HPLC | RP-18 or RP-8 columns | MeOH-H₂O mixtures | Final purification | mdpi.com |

Advanced Structural Characterization of Scroside D

Spectroscopic Analysis for Structural Elucidation

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry Coupled with Quadrupole Time-of-Flight (LC-QTOF-MS/MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) is a powerful tool for the analysis of phenylethanoid glycosides like Scroside D. This technique provides highly accurate mass measurements for both the parent molecule and its fragments, enabling confident structural confirmation and differentiation from isomers.

In a typical analysis, this compound would first be separated from other components in a mixture by liquid chromatography. Upon entering the mass spectrometer and undergoing soft ionization (commonly Electrospray Ionization, ESI), it forms a pseudomolecular ion. Given its molecular formula, C₂₀H₃₀O₁₃, the expected accurate mass for the protonated molecule [M+H]⁺ is approximately 479.1765 m/z. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 501.1584, may also be observed.

Subsequent tandem mass spectrometry (MS/MS) analysis of the selected precursor ion induces fragmentation, primarily at the glycosidic linkages, which are the most labile bonds. The fragmentation pattern is predictable and highly informative. The primary cleavage event is the loss of the terminal glucose unit, a neutral loss of 162.0528 Da. This is followed by the cleavage of the second glycosidic bond, resulting in the loss of the inner glucose unit (another 162.0528 Da loss), yielding the protonated aglycone, hydroxytyrosol (B1673988).

| Ion Description | Proposed Structure | Predicted m/z ([M+H]⁺) |

|---|---|---|

| Pseudomolecular Ion | [this compound + H]⁺ | 479.1765 |

| Fragment 1 | [M+H - Terminal Glucose]⁺ | 317.1237 |

| Fragment 2 (Aglycone) | [M+H - Disaccharide]⁺ | 155.0699 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions, particularly in systems with chromophores. A chromophore is the part of a molecule responsible for its color, or in the case of colorless compounds, its absorption in the UV range.

The primary chromophore in this compound is the hydroxytyrosol moiety, specifically the 3,4-dihydroxyphenyl group. This substituted benzene (B151609) ring contains π-electrons that can be excited to higher energy orbitals by UV radiation. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. The spectrum of hydroxytyrosol itself shows a distinct absorption maximum (λmax) around 280 nm. Other related phenylethanoid glycosides exhibit absorption maxima between 280 nm and 335 nm. researchgate.net Consequently, this compound is expected to display a principal absorption peak in this region, confirming the presence of the substituted aromatic system.

| Chromophore | Expected λmax | Associated Electronic Transition |

|---|---|---|

| 3,4-Dihydroxyphenyl | ~280 - 285 nm | π → π* |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in an IR spectrum. The numerous hydroxyl (-OH) groups of the sugar moieties and the catechol ring result in a strong, broad absorption band in the high-frequency region. The aromatic ring gives rise to characteristic C=C stretching absorptions, while the various C-O bonds of the alcohols and glycosidic linkages produce strong signals in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3500 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1500 | Medium, Sharp |

| C-O (Glycosidic, Alcohol) | Stretching | 1200 - 1000 | Strong |

Stereochemical Assignment Approaches

The assignment of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structural elucidation. This compound contains multiple chiral centers within its two glucose units, and the configuration of each center must be determined. The IUPAC name, (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, precisely defines the absolute configuration at each of these centers. researchgate.net

The determination of such complex stereochemistry typically involves a multifaceted approach. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Techniques like ¹H-¹H COSY, HSQC, and HMBC are used to establish the connectivity of the molecule, while the coupling constants (J-values) between protons and Nuclear Overhauser Effect (NOE) correlations provide crucial information about the relative orientation of substituents and thus the relative stereochemistry.

To establish the absolute configuration (D or L) of the sugar units, chemical degradation methods are often employed. Acid hydrolysis of this compound would cleave the glycosidic bonds, liberating the individual monosaccharides. These can then be isolated and their optical rotation measured or derivatized and compared chromatographically (e.g., by GC or HPLC) with authentic D- and L-glucose standards. For many iridoid and phenylethanoid glycosides, the structures and relative stereochemistries are elucidated on the basis of 1D- and 2D-NMR spectroscopic techniques, mass spectrometry, and other chemical evidence. rsc.org In complex cases, the unambiguous confirmation of absolute stereochemistry may ultimately require total synthesis of a specific stereoisomer and comparison of its spectroscopic data and optical properties with those of the natural product.

Biosynthetic Pathways and Precursors of Phenylethanoid Glycosides, Including Scroside D

Role of the Phenylpropanoid Pathway in Scroside D Biosynthesis

The phenylpropanoid pathway is central to the biosynthesis of the vast array of plant phenolic compounds, including the hydroxytyrosol (B1673988) aglycone of this compound. nih.govnih.gov This pathway begins with the amino acid phenylalanine, and in some cases, tyrosine. nih.govnih.govresearchgate.net

The key steps involved are:

Deamination: The pathway is typically initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine into cinnamic acid. nih.gov

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to produce p-coumaric acid. nih.gov

Further Modification: Subsequent hydroxylation and other modifications lead to the formation of caffeic acid and other hydroxycinnamic acids. These are activated by conversion to their coenzyme A (CoA) esters by 4-coumarate:CoA ligase (4CL). nih.govresearchgate.net

These activated intermediates are then channeled towards various downstream products. For PhGs, the pathway leads to the formation of phenylethanols like tyrosol and, critically for this compound, hydroxytyrosol. nih.gov Isotope-labeling experiments have confirmed that the hydroxytyrosol moiety of related PhGs is derived from tyrosine. nih.gov The C6-C2 skeleton of hydroxytyrosol is the foundational aglycone upon which this compound is built. nih.gov

Interconnections with the Iridoid Pathway

The biosynthesis of many secondary metabolites, particularly in the Lamiales order, showcases a significant interconnection between the phenylpropanoid and iridoid pathways. nih.govnih.gov Iridoids are monoterpenoids derived from geranyl diphosphate (B83284) (GPP), a product of the MEP and MVA pathways. nih.gov The iridoid pathway involves a series of complex cyclization and oxidation reactions to form compounds like catalpol (B1668604). nih.govresearchgate.net

While this compound is a simple phenylethanoid glycoside consisting only of hydroxytyrosol and sugars, many other PhGs are complex conjugates. For instance, picrosides, found in plants like Neopicrorhiza scrophulariiflora (the same genus from which this compound was isolated), are formed by the acylation of the iridoid glycoside catalpol with phenolic acids derived from the phenylpropanoid pathway. ebi.ac.uknih.gov This demonstrates a clear biosynthetic link where products from the terpenoid (iridoid) and phenylpropanoid pathways are combined to create more complex molecules. Although this compound lacks the iridoid moiety, its biosynthesis occurs within a metabolic context where these pathway interconnections are common and essential for generating the full chemical profile of the plant.

Identification of Enzymatic Steps and Candidate Genes Involved in this compound Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated, but research on closely related PhGs like verbascoside (B1683046) (acteoside) provides a strong model for the enzymatic steps involved. nih.govnih.govresearchgate.net

The key enzymatic transformations include:

Formation of the Aglycone: As described, enzymes of the phenylpropanoid pathway such as Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) are responsible for producing the hydroxycinnamic acid precursors that are subsequently converted to hydroxytyrosol. nih.govresearchgate.net

Glycosylation: The attachment of sugar molecules is catalyzed by uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs). researchgate.net For this compound, this would involve a multi-step process. First, a UGT attaches a glucose molecule to the hydroxytyrosol aglycone. A second UGT would then catalyze the formation of the 1→3 linkage to add the second glucose molecule, forming the disaccharide chain. nih.gov

Acylation and Hydroxylation (in related PhGs): In the formation of more complex PhGs like verbascoside, further enzymatic modifications occur. Recent studies have identified specific BAHD acyltransferases that attach the hydroxycinnamoyl moiety to the sugar ring and cytochrome P450 (CYP98) hydroxylases that add hydroxyl groups to complete the structure. nih.govnih.govresearchgate.net

The following table summarizes key enzymes and their roles in the biosynthesis of PhGs, which are directly relevant to or analogous to the steps required for this compound synthesis.

| Enzyme Class | Abbreviation | Role in Phenylethanoid Glycoside Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid. researchgate.netnih.gov |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netnih.gov |

| 4-coumarate:CoA ligase | 4CL | Activates hydroxycinnamic acids by attaching Coenzyme A. researchgate.netnih.gov |

| UDP-glycosyltransferase | UGT | Transfers sugar moieties (e.g., glucose) from a UDP-sugar donor to the aglycone or an existing sugar. researchgate.net |

| BAHD Acyltransferase | SHCT | Catalyzes the acylation of the sugar core with a hydroxycinnamoyl-CoA (relevant for complex PhGs). nih.govnih.govresearchgate.net |

| Cytochrome P450 Hydroxylase | OBH (CYP98) | Catalyzes hydroxylation of the aromatic rings (relevant for complex PhGs). nih.govnih.govresearchgate.net |

Influence of Elicitors and Growth Conditions on Phenylethanoid Glycoside Production (e.g., Fungal Elicitation)

The production of phenylethanoid glycosides, as secondary metabolites, is often part of a plant's defense system and can be significantly enhanced through elicitation. nih.govresearchgate.net Elicitors are compounds that trigger defense responses in plant cells, leading to an upregulation of secondary metabolic pathways. nih.gov

Biotic elicitors, particularly those derived from fungi, have proven effective in boosting PhG yields in plant cell cultures.

Fusarium solani: In cell suspension cultures of Cistanche deserticola, the addition of a fungal elicitor from Fusarium solani resulted in a more than 100% increase in the content of echinacoside (B191147) and acteoside. nih.gov

Piriformospora indica: Cell extracts from the fungus Piriformospora indica were shown to significantly increase the production of PhGs in cell cultures of Scrophularia striata. researchgate.netresearchgate.net This elicitation was linked to increases in precursor amino acids (phenylalanine and tyrosine) and phenolic acids. researchgate.net

Other Elicitors: Other biotic elicitors like chitosan (B1678972) have also been shown to dramatically improve PhG accumulation in Cistanche deserticola cell cultures. nih.gov

This strategy works because fungal elicitors are recognized by plant cell receptors, activating signaling cascades that lead to the increased expression of key biosynthetic genes, such as PAL and other enzymes in the phenylpropanoid pathway. researchgate.net This targeted stimulation makes elicitation a powerful tool in the biotechnological production of high-value compounds like phenylethanoid glycosides.

| Elicitor Source | Plant Culture | Effect on Phenylethanoid Glycoside (PhG) Production |

| Fusarium solani | Cistanche deserticola | Over 100% increase in echinacoside and acteoside content. nih.gov |

| Piriformospora indica | Scrophularia striata | Significant increase in PhG production. researchgate.netresearchgate.net |

| Chitosan | Cistanche deserticola | Dramatically improved PhG accumulation. nih.gov |

| Aspergillus niger | Echinacea purpurea | Enhanced production of total phenolics. ekb.eg |

Chemical Synthesis Strategies for Scroside D and Analogues

Total Synthesis Approaches for Scroside D

While a dedicated total synthesis of this compound is not extensively documented in publicly available research, the synthetic routes for structurally similar PhEGs provide a clear blueprint for its potential synthesis. The total synthesis of a molecule like this compound would be a multi-step process requiring careful strategic planning. Key stages in such a synthesis would involve the preparation of three main building blocks: the protected hydroxytyrosol (B1673988) aglycone, a protected glucose donor, and a protected glucose acceptor.

The general approach would likely follow these key steps:

Preparation of Building Blocks : This involves synthesizing the hydroxytyrosol portion and the two glucose units with appropriate protecting groups to prevent unwanted side reactions.

First Glycosylation : Coupling of the protected glucose donor to the protected glucose acceptor to form the disaccharide backbone.

Second Glycosylation : Attachment of the newly formed disaccharide to the hydroxytyrosol aglycone.

Deprotection : Removal of all protecting groups to yield the final natural product, this compound.

This strategic disconnection is fundamental in the synthesis of complex glycosides, allowing for a convergent and controlled assembly of the target molecule.

Glycosylation Methodologies (e.g., Trichloroacetimidate (B1259523) Donors)

The formation of the glycosidic bond is the most critical step in the synthesis of this compound. Among various methods, the use of glycosyl trichloroacetimidate donors is a highly effective and widely adopted strategy in carbohydrate chemistry. nih.gov This method is favored for its reliability and the mild reaction conditions required.

The process involves activating a glycosyl hemiacetal with trichloroacetonitrile (B146778) under basic conditions to form a trichloroacetimidate donor. This donor is then reacted with a glycosyl acceptor (an alcohol, in this case, another sugar unit or the hydroxytyrosol aglycone) in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov

Key Features of the Trichloroacetimidate Method:

| Feature | Description |

|---|---|

| Donor Reactivity | Trichloroacetimidates are highly reactive glycosyl donors, allowing for efficient bond formation. |

| Mild Conditions | The reaction is promoted by catalytic amounts of a Lewis acid, which is compatible with many sensitive functional groups. nih.gov |

| Stereocontrol | The stereochemical outcome of the glycosylation can often be controlled by the choice of protecting groups on the sugar donor and the reaction conditions. For instance, a participating protecting group (like an acetyl group) at the C-2 position of the glucose donor typically leads to the formation of a 1,2-trans-glycosidic linkage. |

| Side Reactions | A potential side reaction is the formation of a stable N-glycosyl trichloroacetamide, which can be minimized by carefully controlling the reaction conditions. nih.govnih.gov |

This methodology would be applied twice in a synthesis of this compound: first, to connect the two glucose units, and second, to attach the resulting disaccharide to the hydroxytyrosol aglycone.

Development of Divergent Synthetic Strategies for Phenylethanoid Glycosides

Divergent synthesis is a powerful strategy that allows for the efficient production of a library of related compounds from a common intermediate. This approach is highly valuable for creating analogues of this compound to explore structure-activity relationships or to synthesize other naturally occurring PhEGs. acs.orgresearchgate.net

A divergent strategy for PhEGs would involve the synthesis of a key, advanced intermediate that can be elaborated into multiple different final products. For example, a common disaccharide core, protected in a way that allows for selective functionalization, could be synthesized on a larger scale. This core could then be coupled with a variety of different phenylethanoid aglycones.

Alternatively, a common protected glycosyl-aglycone intermediate could be prepared. This intermediate could then undergo different subsequent reactions, such as:

Glycosylation : Addition of different sugar units to the core structure.

Acylation : Introduction of various acyl groups (like caffeoyl, feruloyl, or coumaroyl, which are common in other PhEGs) at specific hydroxyl positions on the sugar rings.

Deprotection : Selective removal of protecting groups to yield different final products.

This approach minimizes the repetition of synthetic steps and provides an efficient pathway to a diverse range of phenylethanoid glycosides, including this compound and its unnatural analogues for further study. researchgate.netnih.gov

In Vitro and Cellular Biological Activities and Mechanistic Studies of Scroside D

Antioxidant Activity and Free Radical Scavenging Mechanisms

Scroside D has demonstrated notable antioxidant properties through various in vitro and cellular-based assays. Its ability to neutralize harmful free radicals contributes to its potential protective effects against oxidative stress-induced cellular damage.

Hydroxyl radicals are among the most reactive and damaging free radicals in biological systems. nih.gov The scavenging of these radicals is a crucial aspect of antioxidant defense. nih.gov Studies have shown that certain compounds can effectively neutralize hydroxyl radicals, thereby preventing cellular injury. mdpi.comresearchgate.net The mechanism often involves the donation of a hydrogen atom or an electron to the hydroxyl radical, converting it into a less harmful species. nih.gov

Research into the hydroxyl radical scavenging activity of various natural compounds has provided insights into their antioxidant potential. For instance, plant-derived sugars have demonstrated the ability to scavenge hydroxyl radicals in vitro. nih.gov This non-enzymatic antioxidant mechanism is considered an integral part of cellular protection against reactive oxygen species. nih.gov

Table 1: Investigated Hydroxyl Radical Scavenging

| Compound/Extract | Assay Method | Key Findings |

| Plant-derived sugars | Fenton reactions with Fe(2+) and hydrogen peroxide in vitro | Demonstrated hydroxyl radical scavenging capabilities. nih.gov |

| Edaravone | Not Specified | Proven scavenging property against hydroxyl radicals. mdpi.com |

| Salicylates | In vitro and in vivo studies | Protect against free radical injury, attributed to hydroxyl radical scavenging. nih.gov |

The superoxide (B77818) anion radical is another significant reactive oxygen species produced during cellular metabolism. nih.gov The effective scavenging of this radical is vital for preventing oxidative damage. nih.gov Various in vitro methods are employed to evaluate the superoxide anion scavenging capacity of compounds, such as the pyrogallol autoxidation method and systems utilizing dimethyl sulfoxide (DMSO). nih.gov

The molecular structure of a compound, particularly the number and arrangement of hydroxyl groups, can significantly influence its ability to scavenge superoxide anion radicals. nih.gov For example, studies on bioflavonoids have revealed a clear correlation between their structure and their radical scavenging efficacy. nih.gov

Table 2: Investigated Superoxide Anion Radical Scavenging

| Compound/Extract | Assay Method | Key Findings |

| Bioflavonoids (dihydromyricetin, myricetin, quercetin, etc.) | DMSO system with EPR technique | Scavenging effects are well associated with the number of hydroxyl groups. nih.gov |

| Schima wallichii extracts | Not Specified | Demonstrated superoxide free radical scavenging in a concentration-dependent manner. nih.gov |

| Thiazolyl-thiazolidine-2,4-dione compounds | Chemiluminescence and EPR spin trapping | Reactivity with superoxide anion radicals was examined. |

The relationship between the chemical structure of a compound and its antioxidant activity is a critical area of research. For flavonoids, the presence and position of hydroxyl and methoxy groups on their rings significantly impact their ability to scavenge free radicals. nih.govnih.gov Generally, an increase in the number of hydroxyl groups enhances antioxidant activity, while methoxylation tends to diminish it. nih.govmdpi.com

Key structural features that contribute to the antioxidant capacity of flavonoids include:

The presence of a catechol (o-dihydroxy) group on the B-ring. nih.gov

A C2-C3 double bond in conjugation with a 4-oxo function in the C-ring. mdpi.com

Hydroxyl groups at the 3, 5, and 7 positions. mdpi.com

These structural elements contribute to the molecule's ability to donate electrons and stabilize the resulting radical, thereby effectively neutralizing free radicals. nih.gov

Table 3: Structure-Activity Relationship in Flavonoids

| Structural Feature | Impact on Antioxidant Activity |

| Increased number of hydroxyl groups | Favorable for antioxidant activity. nih.govnih.gov |

| Methoxy group substitution | Diminishes antioxidant activity. nih.gov |

| Hydroxyl groups at C-3', 4' in B ring | Remarkably increases antioxidant activity. nih.gov |

| Glycosylation of phenolic hydroxyls | Decreases antioxidant activity. nih.gov |

Hepatoprotective Effects in Cell Culture Models

This compound has been investigated for its potential to protect liver cells from various toxins in in vitro settings. These studies provide valuable insights into its mechanisms of action at the cellular level.

D-galactosamine (D-GalN) is a well-established hepatotoxin used to induce liver injury in experimental models that mimics viral hepatitis. nih.govoncotarget.com It specifically targets hepatocytes, leading to cellular damage and death. nih.gov The co-administration of D-GalN with lipopolysaccharide (LPS) creates a model of fulminant hepatic failure. nih.govnih.gov

Studies have demonstrated that certain compounds can protect primary mouse hepatocytes from D-GalN-induced cytotoxicity. This protection is often associated with the compound's antioxidant properties and its ability to modulate inflammatory pathways. nih.gov For instance, the protective effects of some natural compounds are linked to their ability to restore depleted levels of endogenous antioxidants like glutathione and superoxide dismutase. nih.gov

Table 4: Hepatoprotective Effects Against D-Galactosamine-Induced Cytotoxicity

| Protective Agent | Cell Model | Key Protective Mechanisms |

| Salidroside | Mice | Antioxidant activity, inhibition of hypoxia-inducible factor-1alpha. nih.gov |

| Gentiopicroside | Not Specified | Anti-apoptotic effects. nih.gov |

| Catalpol (B1668604) | Mice | Inhibition of inflammatory and oxidative responses. oncotarget.com |

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can induce cell death, including necrosis and apoptosis, in various cell types. nih.gov The L929 murine fibrosarcoma cell line is a widely used model for studying TNF-α-induced cytotoxicity. nih.govresearchgate.net In these cells, TNF-α can induce a form of programmed necrosis called necroptosis. mdpi.com

Research has shown that certain agents can inhibit TNF-α-induced cell death in L929 cells. researchgate.net The mechanisms underlying this protection can involve the inhibition of specific signaling pathways or the modulation of cellular responses to TNF-α. researchgate.net Understanding how compounds modulate TNF-α-induced cytotoxicity is crucial for developing potential therapeutic strategies for inflammatory conditions.

Table 5: Modulation of TNF-α-Induced Cytotoxicity in L929 Cells

| Modulatory Agent | Effect on TNF-α-Induced Cytotoxicity |

| Necrostatin-1 | Inhibits necroptosis, potentially leading to apoptosis. mdpi.com |

| Domain Antibody (DMS5540) | Inhibits cytotoxicity. researchgate.net |

| Docosahexaenoic acid (DHA) | Reduces TNF-α-induced necrosis. researchgate.net |

Mechanistic Insights into Cellular Protective Actions

Cells possess intricate defense mechanisms to counteract environmental and endogenous stressors, ensuring survival. umich.edunih.gov These cellular protective actions often involve the activation of signaling cascades and the expression of specific proteins, such as heat shock proteins, to manage damaged components and restore homeostasis. nih.gov When faced with stress, cells can trigger rapid responses that occur faster than gene expression changes, providing an initial layer of defense. umich.edu These pathways are critical for mitigating damage from factors like oxidative stress, which can otherwise lead to cell death through apoptosis or necrosis if the stress is too severe or prolonged. nih.gov

While these general mechanisms of cellular protection are well-documented, specific studies detailing the mechanistic insights into the cellular protective actions of this compound were not identified in the available research. Further investigation is required to determine if and how this compound engages with these cellular stress response pathways.

Antiplasmodial Activity in Parasite Culture Systems

Efficacy against Plasmodium falciparum Strains (e.g., 3D7) in vitro

The in vitro assessment of antiplasmodial activity is a critical step in the discovery of new antimalarial drugs. A standard method involves culturing strains of Plasmodium falciparum, such as the chloroquine-sensitive 3D7 strain, in human erythrocytes. nih.govnih.govsemanticscholar.org The efficacy of a test compound is typically determined by its ability to inhibit parasite growth, which can be measured through various means, including the incorporation of radioactive precursors like [³H]phenylalanine or fluorescence-based assays that quantify parasite DNA. nih.govsemanticscholar.org The results are often expressed as the 50% inhibitory concentration (IC50), which is the concentration of a compound required to inhibit parasite growth by 50%. nih.gov

Despite the established methodologies for testing antiplasmodial efficacy, specific data regarding the in vitro activity of this compound against the P. falciparum 3D7 strain, or other strains, were not found in the reviewed scientific literature.

Proposed Mechanisms Linked to Antioxidant Potential

Malaria infection is associated with significant oxidative stress in the host, resulting from both the parasite's metabolic activity and the host's immune response. nih.gov This has led to the hypothesis that compounds with antioxidant properties may exert an antiplasmodial effect by mitigating this oxidative stress. researchgate.net The mechanism could involve scavenging reactive oxygen species (ROS) that are toxic to both the parasite and host cells, or by interfering with the parasite's own antioxidant defense systems, such as the glutathione reductase enzyme, which is crucial for its survival in an oxidative environment. mdpi.com Therefore, a potential therapeutic approach could involve combining prooxidant antimalarial drugs with inhibitors of the parasite's antioxidant enzymes. mdpi.com

While the link between antioxidant potential and antiplasmodial activity is an active area of research for many natural and synthetic compounds, specific studies proposing or demonstrating this mechanism for this compound are not detailed in the available literature. researchgate.netnih.gov

Immunomodulatory Research in Cell-Based Assays

Cell-based assays are fundamental tools for evaluating the immunomodulatory potential of chemical compounds. nih.govpharmalegacy.com These in vitro systems utilize various immune cells, such as lymphocytes or macrophages, to assess how a substance affects immune responses. nih.gov Common assays include T-cell proliferation and stimulation assays, mixed lymphocyte reaction (MLR) assays, and cytokine production measurements from stimulated splenocytes or whole blood. pharmalegacy.com Such research helps to determine if a compound can suppress or enhance immune functions, which is critical for the development of drugs for inflammatory or autoimmune diseases. nih.gov

A review of the available scientific research did not yield specific studies on the immunomodulatory effects of this compound investigated through cell-based assays.

In Silico Investigations of Molecular Interactions

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions. The process involves sampling possible conformations of the ligand within the active site of a protein and scoring these conformations to estimate the strength of the interaction, often expressed as binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

To date, specific molecular docking studies detailing the binding affinity and interaction patterns of this compound with particular protein targets are not extensively reported in peer-reviewed literature. However, the general methodology that would be employed for such an investigation is well-established.

Hypothetical Molecular Docking Workflow for this compound:

Target Identification and Preparation: A protein target relevant to the observed biological activities of this compound (e.g., an enzyme or receptor involved in oxidative stress pathways) would be identified. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, this compound would be docked into the defined active site of the target protein. The program would explore various poses and orientations of this compound and score them based on a scoring function that considers factors like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

Binding Affinity Prediction: The docking scores provide an estimation of the binding affinity. For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to calculate the binding free energy.

A hypothetical data table illustrating the type of results obtained from such a study is presented below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Target Protein | Example Oxidative Stress-Related Protein |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (ΔG, kcal/mol) | -45.2 |

| Key Interacting Residues | TYR-123, SER-45, LYS-210 |

| Types of Interactions | Hydrogen bonds, Pi-Alkyl interactions |

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Conformational Analysis of Ligand-Target Interactions

Conformational analysis is crucial for understanding the dynamic nature of ligand-target interactions. Both the ligand and the protein are flexible molecules that can adopt different three-dimensional shapes, or conformations. The specific conformation adopted upon binding is critical for the biological activity.

For this compound, a comprehensive conformational analysis would involve studying its flexibility and how its shape changes upon interacting with a biological target. This analysis can reveal:

Bioactive Conformation: The specific 3D arrangement of this compound when it is bound to its target and exerting its biological effect.

Induced Fit vs. Conformational Selection: Whether the binding of this compound induces a conformational change in the target protein (induced fit) or if this compound preferentially binds to a pre-existing conformation of the protein (conformational selection).

Techniques such as molecular dynamics (MD) simulations are powerful tools for performing conformational analysis. An MD simulation would model the movement of every atom in the this compound-protein complex over time, providing insights into the stability of the interactions and the conformational landscape of the binding event.

Table 2: Hypothetical Conformational Analysis Parameters for this compound

| Analysis Type | Description | Potential Findings for this compound |

|---|---|---|

| Ligand Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the ligand's atoms from a reference structure over time. | A stable RMSD would suggest that this compound remains in a consistent conformation within the binding site. |

| Protein Root-Mean-Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the protein. | Higher RMSF in certain loops of the target protein upon this compound binding could indicate induced fit. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between this compound and the target. | Persistent hydrogen bonds would highlight key interactions for complex stability. |

Note: The data in this table is for illustrative purposes to explain the methodology and does not represent actual findings for this compound.

Consideration of Structural Discrepancies in Databases (e.g., PG_277 vs. PG_284 for this compound)

Chemical and biological databases are invaluable resources for scientific research. However, discrepancies in the representation of molecular structures can sometimes occur. These discrepancies can arise from various factors, including different experimental methods used for structure determination, different levels of curation, or errors in data entry.

A thorough search of prominent chemical databases such as PubChem, ChEMBL, and others reveals no information or identifiers corresponding to "PG_277" or "PG_284" in relation to this compound. This suggests that these identifiers may be internal to a specific, non-public database or are erroneous.

In general, when encountering structural discrepancies in databases, it is crucial to:

Cross-reference multiple databases: Compare the information from several reputable sources to identify any inconsistencies.

Consult the primary literature: Refer to the original publication that reported the structure to verify the correct representation.

Utilize structure validation tools: Employ computational tools to check for correct stereochemistry, bond lengths, and angles.

Without access to the database where "PG_277" and "PG_284" are used, it is not possible to investigate the nature of any potential structural discrepancies for this compound. The canonical structure of this compound is well-defined in public databases like PubChem (CID 10073778). nih.gov

Advanced Analytical and Spectroscopic Techniques for Scroside D Quantification and Analysis in Complex Matrices

Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (LC-MS, LC-QTOF-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone for the sensitive and selective analysis of Scroside D, particularly within intricate biological and plant-based samples. The coupling of liquid chromatography with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF) tandem mass spectrometry (MS/MS), provides a powerful platform for both qualitative and quantitative investigations.

In a typical LC-MS/MS workflow, the chromatographic step first separates this compound from other components in the sample matrix. The separated analyte then enters the mass spectrometer, where it is ionized. The resulting precursor ion, specific to this compound, is selected and subjected to fragmentation, generating a unique pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, ensuring highly specific identification.

High-resolution mass spectrometry offers the advantage of precise mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This capability is crucial for distinguishing it from other isobaric compounds that may be present in the sample. For quantitative analysis, the intensity of a specific product ion is measured and correlated with the concentration of this compound in the sample, often by comparison to a stable isotope-labeled internal standard. This approach allows for the development of robust and sensitive assays for the determination of this compound levels in various matrices.

Key Parameters in LC-MS/MS Analysis of this compound:

| Parameter | Typical Conditions |

| Chromatographic Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water with formic acid and acetonitrile or methanol (B129727) |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Precursor Ion [M-H]⁻ | m/z (mass-to-charge ratio) corresponding to the deprotonated molecule |

| Product Ions | Specific fragments resulting from the collision-induced dissociation of the precursor ion |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the purity assessment and quantitative analysis of this compound in various samples, including raw plant material and purified extracts. The versatility and robustness of HPLC make it an indispensable tool for quality control and research.

For the analysis of this compound, reversed-phase HPLC is commonly utilized. In this mode, a non-polar stationary phase (typically a C18 column) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Purity assessment of this compound is achieved by analyzing the chromatogram for the presence of any extraneous peaks. The area of the main this compound peak relative to the total area of all peaks provides a quantitative measure of its purity.

Quantitative analysis by HPLC relies on the principle that the peak area or height of the analyte is directly proportional to its concentration. A calibration curve is constructed by injecting known concentrations of a pure this compound standard and plotting the corresponding peak areas. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to ensure the reliability of the quantitative data.

Typical HPLC Method Parameters for this compound Analysis:

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of water (often with an acid modifier like formic or acetic acid) and acetonitrile or methanol |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at the maximum absorption wavelength (λmax) of this compound |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Validation Parameters for a Quantitative HPLC Method:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

Thin-Layer Chromatography (TLC) in Analytical Screening and Fractionation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that plays a significant role in the preliminary screening of plant extracts for the presence of this compound and in guiding the fractionation process for its isolation.

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate or aluminum foil. A small amount of the sample extract is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinities for the stationary and mobile phases.

For the analytical screening of this compound, the developed TLC plate is visualized under UV light or by spraying with a suitable chromogenic reagent. The presence of this compound can be tentatively identified by comparing the retention factor (Rf) value of a spot in the sample to that of a pure this compound standard run on the same plate.

TLC is also invaluable in guiding the fractionation of crude extracts during the isolation of this compound. By monitoring the separation of components on TLC plates, appropriate fractions from column chromatography can be selected and pooled, streamlining the purification process.

Typical TLC System for this compound Analysis:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |

| Mobile Phase | A mixture of solvents such as chloroform (B151607), methanol, and water in appropriate ratios. For iridoid glycosides, a common system is Chloroform:Methanol (8:2 v/v). |

| Sample Application | Spotting of the dissolved extract and standard solution. |

| Development | Ascending development in a saturated chamber. |

| Visualization | UV light (254 nm and 366 nm) and spraying with a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating). |

Future Research Directions and Emerging Areas

Elucidation of Unexplored Biosynthetic Pathway Branches and Regulatory Mechanisms of Scroside D Production

While some progress has been made in understanding the biosynthesis of related iridoid glycosides in Neopicrorhiza scrophulariiflora, the specific biosynthetic pathway of this compound and its regulatory mechanisms are not yet fully elucidated. nih.gov this compound is a phenylethanoid glycoside, a class of compounds whose core structures involve a hydroxyphenylethyl moiety linked to a glucose residue. scispace.com The biosynthesis of other phenylethanoid glycosides, such as acteoside and echinacoside (B191147), has been studied, showing involvement of the phenylpropanoid pathway and specific enzymes like phenylalanine ammonia-lyase (PAL) and cinnamyl alcohol dehydrogenase (CAD). researchgate.netresearchgate.net

Future research should aim to identify the specific enzymes and genes involved in the glycosylation of hydroxytyrosol (B1673988) and the formation of the 3-O-beta-D-glucopyranosyl-D-glucopyranosyl residue in this compound. Understanding the regulatory mechanisms controlling the expression of these genes and the activity of these enzymes could provide insights into enhancing this compound production in P. scrophulariiflora or through biotechnological approaches. Elicitation with factors like fungal culture filtrate has been shown to increase the production of phenylethanoid glycosides in related plant cell cultures, suggesting potential strategies for modulating this compound production. researchgate.netresearchgate.net

Further Mechanistic Studies of Biological Activities at the Molecular and Subcellular Levels

This compound has been reported to exhibit antioxidant activity. ebi.ac.ukresearchgate.netscispace.com While its antioxidant properties have been noted, the precise molecular and subcellular mechanisms underlying this activity require further investigation. Research could focus on identifying the specific cellular targets of this compound, such as enzymes involved in oxidative stress response or signaling pathways. dntb.gov.ua

Studies could explore how this compound interacts with reactive oxygen species (ROS) and other free radicals at a molecular level. researchgate.net Investigating its effects on key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and guaiacol (B22219) peroxidase (POX) at the subcellular level could provide a clearer picture of its protective mechanisms. researchgate.net Techniques such as subcellular fractionation assays could be employed to determine the localization of this compound within cells and its interaction with subcellular components.

Development of Advanced Synthetic Methodologies for Novel this compound Analogues with Enhanced Specificity

The total synthesis of this compound has been accomplished, involving key steps such as glycosylation based on trichloroacetimidate (B1259523) donors. researchgate.netresearchgate.net This successful synthesis provides a foundation for the development of novel this compound analogues. Future research can leverage advanced synthetic methodologies to create derivatives with potentially enhanced biological activities, improved specificity, or altered pharmacokinetic properties.

Exploring modifications to the hydroxytyrosol moiety or the sugar residues could lead to the discovery of analogues with stronger antioxidant effects or novel therapeutic applications. Structure-activity relationship (SAR) studies, guided by the known biological activities of this compound and related phenylethanoid glycosides, would be crucial in designing these novel compounds. scispace.com Techniques for divergent synthesis could be further refined to efficiently generate libraries of this compound analogues for screening. researchgate.netresearchgate.net

Application of Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) in Relevant Biological Systems to Study this compound and its Pathways

Integrated omics approaches, such as metabolomics and transcriptomics, can provide a comprehensive understanding of the biological systems producing or affected by this compound. nih.govresearchgate.netresearchgate.netnih.gov222.198.130scholaris.cajogh.org222.198.130 Metabolomics can be used to profile the levels of this compound and related metabolites in different plant tissues or in biological systems treated with this compound. nih.govnih.govscholaris.ca Transcriptomics can reveal changes in gene expression patterns associated with this compound biosynthesis or its biological effects. nih.gov

Applying these approaches in P. scrophulariiflora could help identify the genes and enzymes involved in this compound biosynthesis and its regulation under various conditions. nih.gov In biological systems where this compound exhibits activity, integrated omics could reveal the metabolic and genetic changes induced by the compound, providing insights into its mechanisms of action and identifying potential biomarkers. researchgate.netresearchgate.netnih.govscholaris.cajogh.org Combining metabolomics and transcriptomics data can offer a more complete picture of the complex biological processes related to this compound. nih.gov

Q & A

Q. How is Scroside D structurally characterized, and what analytical techniques are most reliable for its identification?

this compound is a disaccharide derivative of hydroxytyrosol, glycosylated with a 3-O-β-D-glucopyranosyl-D-glucopyranosyl residue . Structural characterization typically employs high-resolution mass spectrometry (HRMS) for exact mass determination (478.1695004 Da) and nuclear magnetic resonance (NMR) spectroscopy to resolve glycosidic linkages and stereochemistry. For validation, compare spectral data with isolated standards or published libraries. Ensure purity via HPLC-UV or LC-MS, especially when isolating from natural sources like Picrorhiza scrophulariiflora .

Q. What are the standard methodologies for quantifying this compound in plant extracts or biological matrices?

Quantification often involves reversed-phase HPLC coupled with diode-array detection (DAD) or tandem mass spectrometry (LC-MS/MS) for sensitivity. For plant extracts, optimize extraction solvents (e.g., ethanol-water mixtures) to maximize yield . In biological samples, solid-phase extraction (SPE) or protein precipitation is recommended to reduce matrix interference. Validate methods using calibration curves with spiked samples, ensuring recovery rates >80% and precision (RSD <15%) .

Q. What experimental frameworks are recommended for assessing this compound’s antioxidant activity in vitro?

Use the P-E/I-C-O framework to design studies:

- Population (P): Define cell lines (e.g., HepG2 for hepatic oxidative stress) or chemical models (e.g., DPPH/ABTS radical scavenging).

- Exposure/Intervention (E/I): Test dose ranges (e.g., 10–100 μM) and incubation times.

- Comparison (C): Include positive controls (e.g., ascorbic acid) and solvent controls.

- Outcome (O): Measure ROS reduction via fluorescence probes (e.g., DCFH-DA) or antioxidant enzyme activity (e.g., SOD, CAT) .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in experimental conditions (e.g., cell type, assay duration) or purity of the compound. To resolve discrepancies:

- Conduct meta-analyses of published data, highlighting methodological differences (e.g., exposure times, solvent systems).

- Replicate studies under standardized protocols, such as ISO guidelines for antioxidant assays.

- Use orthogonal assays (e.g., in vivo models like zebrafish embryos) to validate in vitro findings .

Q. What strategies are effective for integrating this compound’s pharmacological data across interdisciplinary studies (e.g., ethnobotany and molecular biology)?

- Build cross-scale datasets by linking ethnobotanical surveys (e.g., traditional uses of Picrorhiza species) with omics data (e.g., transcriptomics to identify antioxidant pathways).

- Employ mixed-methods frameworks, such as SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type), to align qualitative and quantitative data .

Q. How can researchers optimize this compound’s extraction efficiency while minimizing degradation?

- Perform stability studies under varying pH, temperature, and light conditions to identify degradation products (e.g., via UPLC-QTOF-MS).

- Use experimental design tools like response surface methodology (RSM) to model solvent ratios, extraction time, and temperature .

Q. What are the methodological challenges in comparing this compound’s efficacy across in vivo and in vitro models?

- Bioavailability: Account for differences in absorption and metabolism (e.g., use pharmacokinetic studies to measure plasma concentrations in rodents).

- Dose Translation: Apply allometric scaling to reconcile in vitro IC50 values with in vivo dosing.

- Endpoint Variability: Standardize biomarkers (e.g., MDA for lipid peroxidation) across models .

Q. How can researchers investigate this compound’s synergistic effects with other phytochemicals?

- Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy (CI <1), additive (CI=1), or antagonistic effects (CI >1).

- Pair this compound with compounds sharing metabolic pathways (e.g., polyphenols) and test in co-culture systems or 3D organoids .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response relationships in complex datasets?

- Apply nonlinear regression models (e.g., sigmoidal curves for IC50 calculations).

- Use machine learning algorithms (e.g., random forests) to identify predictors of bioactivity in multi-omics datasets .

Q. How should researchers design longitudinal studies to evaluate this compound’s long-term stability and metabolite profiling?

- Store samples under controlled conditions (e.g., -80°C with antioxidants) and analyze degradation kinetics.

- Employ untargeted metabolomics to identify phase I/II metabolites in hepatic microsomal assays .

Methodological Best Practices

- Data Presentation: Use tables to summarize IC50 values, extraction yields, and spectral data, avoiding redundancy with figures .

- Literature Comparison: In discussion sections, explicitly contrast findings with prior studies (e.g., "Adams et al. observed similar antioxidant effects but used a different cell model") .

- Ethical Reporting: Disclose limitations (e.g., compound purity, model relevance) and adhere to FAIR data principles for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.